molecular formula C12H16N2O B1319826 N-(3-aminophenyl)cyclopentanecarboxamide CAS No. 919800-19-4

N-(3-aminophenyl)cyclopentanecarboxamide

Cat. No. B1319826
CAS RN: 919800-19-4
M. Wt: 204.27 g/mol
InChI Key: AUAWVGGRDZZBHU-UHFFFAOYSA-N
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Description

“N-(3-Aminophenyl)cyclopentanecarboxamide” is a chemical compound with the molecular formula C12H16N2O . It has a molecular weight of 204.27 g/mol .


Molecular Structure Analysis

The molecular structure of “N-(3-aminophenyl)cyclopentanecarboxamide” consists of a cyclopentanecarboxamide core with an aminophenyl group attached .


Physical And Chemical Properties Analysis

“N-(3-Aminophenyl)cyclopentanecarboxamide” is a solid compound with a predicted density of 1.204±0.06 g/cm3 and a predicted boiling point of 443.0±28.0 °C .

Scientific Research Applications

Metabolism and Disposition Studies

N-(3-aminophenyl)cyclopentanecarboxamide (and similar compounds) have been a subject of interest in studies exploring the metabolism and disposition of various chemical compounds within the human body. Notably, these compounds are examined for their metabolite formation, elimination kinetics, and interaction with biological systems, often to understand their potential therapeutic effects or toxicological profiles.

  • Metabolism and Hemoglobin Adduct Formation : One study focused on the metabolism of acrylamide in humans following oral administration and its hemoglobin adduct formation. The research provided insights into the metabolism pathways and the difference in metabolic responses compared to rodents, emphasizing the formation of specific urinary metabolites derived from glutathione conjugation (Fennell et al., 2005).

  • Kinetics of Elimination of Urinary Metabolites : A related study elaborated on the elimination kinetics of acrylamide and its metabolites after oral and dermal administration, highlighting the differences in absorption rates and systemic availability depending on the route of administration (Fennell et al., 2006).

  • Disposition and Metabolism of SB-649868 : Another compound, SB-649868, was studied for its disposition and metabolism in humans. The research detailed the elimination pathways, principal circulating components, and the extensive metabolism the compound undergoes, providing a comprehensive understanding of its pharmacokinetics (Renzulli et al., 2011).

  • Pharmacokinetics and Safety Studies : A study on L-3-n-butylphthalide (L-NBP), an antioxidant used for treating acute ischemic stroke and vascular dementia, assessed its safety, tolerability, and pharmacokinetics. This study provides insights into drug administration, absorption rates, and the relationship between dosage and plasma concentration levels, which are crucial for understanding the therapeutic potential and safety profile of such compounds (Wang et al., 2015).

Safety and Hazards

The safety and hazards associated with “N-(3-aminophenyl)cyclopentanecarboxamide” are not well-documented. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The future directions for research on “N-(3-aminophenyl)cyclopentanecarboxamide” are not clear at this time. Given its unique structure, it may have potential applications in various fields, including medicinal chemistry and materials science .

properties

IUPAC Name

N-(3-aminophenyl)cyclopentanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c13-10-6-3-7-11(8-10)14-12(15)9-4-1-2-5-9/h3,6-9H,1-2,4-5,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUAWVGGRDZZBHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00588277
Record name N-(3-Aminophenyl)cyclopentanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

919800-19-4
Record name N-(3-Aminophenyl)cyclopentanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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